molecular formula C22H22F3N3O2S B460726 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 626227-51-8

2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B460726
CAS RN: 626227-51-8
M. Wt: 449.5g/mol
InChI Key: QUYVDAGDRIZLEF-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and a methoxy group (-OCH3). These groups are attached to a cyclohepta[b]pyridine ring, which is a seven-membered ring fused to a pyridine ring .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of boronic esters . Trifluoromethyl groups can be introduced by replacing a chloride or a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohepta[b]pyridine ring, with the various functional groups attached. The trifluoromethyl group is a key feature, often used to adjust the steric and electronic properties of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .

Scientific Research Applications

Enzyme Inhibition and Metabolic Studies

One area of research involves the investigation of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. The selectivity and inhibition of various CYP isoforms by compounds, including complex acetamides, are crucial for understanding drug-drug interactions and developing safer pharmaceuticals (Khojasteh et al., 2011). This research is vital for predicting potential interactions in multi-drug regimens and for the design of drugs with minimal adverse effects.

Neuroprotective and Neurotoxicological Assessments

Research into the neuroprotective and neurotoxicological effects of compounds, including novel psychoactive substances, is critical. Studies have examined the impact of these substances on central nervous system function, exploring mechanisms of action, potential therapeutic benefits, and risks. The analysis of substances like methoxetamine (MXE), an arylcyclohexylamine with structural similarities to ketamine and phencyclidine, has provided insights into non-competitive glutamate N-methyl-D-aspartate (NMDA) receptor antagonism and its effects on dopamine neurotransmission (Zanda et al., 2016). Such research is crucial for understanding the balance between therapeutic potential and the risk of neurotoxicity.

Pharmacophore Design for Kinase Inhibition

The design and synthesis of inhibitors targeting specific enzymes like p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release, is another area of research. Compounds with specific scaffolds, such as imidazoles, have been explored for their selectivity and potency in inhibiting p38 MAP kinase, offering insights into the development of anti-inflammatory drugs (Scior et al., 2011).

Environmental and Health Impact Studies

Investigations into the environmental and health impacts of chemical compounds, including their metabolites and transformation products, are essential. For example, studies on the degradation of acetaminophen by advanced oxidation processes have shed light on the generation of toxic by-products and their potential ecological and health risks (Qutob et al., 2022). This research informs wastewater treatment practices and environmental safety measures.

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals . Further studies could also investigate its synthesis, properties, and mechanisms of action.

properties

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-30-15-9-7-14(8-10-15)12-27-19(29)13-31-21-17(11-26)20(22(23,24)25)16-5-3-2-4-6-18(16)28-21/h7-10H,2-6,12-13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYVDAGDRIZLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

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